N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
CAS No.: 1019107-09-5
Cat. No.: VC11971473
Molecular Formula: C22H25N5O4
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019107-09-5 |
|---|---|
| Molecular Formula | C22H25N5O4 |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H25N5O4/c1-5-17-15(4)23-22(27-14(3)10-13(2)25-27)26(21(17)29)12-20(28)24-16-6-7-18-19(11-16)31-9-8-30-18/h6-7,10-11H,5,8-9,12H2,1-4H3,(H,24,28) |
| Standard InChI Key | WBLJUZPUMGKPQW-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCCO3)N4C(=CC(=N4)C)C)C |
| Canonical SMILES | CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCCO3)N4C(=CC(=N4)C)C)C |
Introduction
Synthesis Steps:
-
Formation of Benzodioxine Core: This involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine, which can be reacted with acetic anhydride to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide .
-
Pyrimidine Ring Formation: This could involve condensation reactions between appropriate precursors to form the pyrimidine core.
-
Pyrazole Substitution: The pyrazole group could be introduced through a nucleophilic substitution or coupling reaction.
Potential Biological Activities
Compounds with similar structures have shown various biological activities:
-
Benzodioxine Derivatives: These are known for their potential in pharmacology, including anti-diabetic properties .
-
Pyrazole and Pyrimidine Derivatives: These have been explored for their anti-inflammatory, anticancer, and antiviral activities .
Spectroscopic Analysis
The structure of such compounds is typically confirmed using spectroscopic methods:
-
1H NMR: Provides information on the hydrogen atoms' environment.
-
13C NMR: Offers insights into the carbon skeleton.
-
IR Spectroscopy: Helps identify functional groups.
-
LC-MS: Confirms the molecular weight and purity.
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume